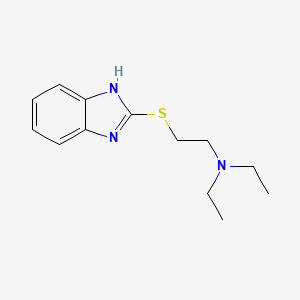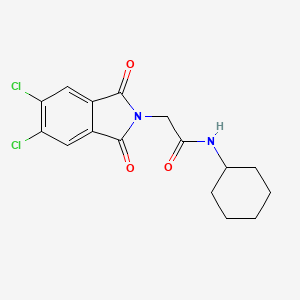
N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a lipoate analog that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts cancer cell metabolism.
Mecanismo De Acción
N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide targets the mitochondrial TCA cycle and disrupts cancer cell metabolism. N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide binds to and inhibits two key enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This disruption in metabolism leads to cancer cell death.
Biochemical and Physiological Effects
N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth in preclinical models. N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy agents and overcome drug resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in lab experiments include its ability to target cancer cell metabolism and its synergistic effects with other chemotherapy agents. However, the limitations of using N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in lab experiments include its limited solubility and stability, which may affect its efficacy.
Direcciones Futuras
For N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide include clinical trials to evaluate its safety and efficacy in humans, as well as studies to optimize its formulation and delivery. Other future directions include the development of combination therapies with N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide and other chemotherapy agents, as well as the identification of biomarkers to predict response to N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide.
Métodos De Síntesis
N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is synthesized through a multistep process that involves the reaction of 5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindole with cyclohexylamine to form an intermediate. The intermediate is then reacted with ethyl chloroacetate to yield the final product, N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been extensively studied in preclinical models and has shown promising results in various cancer types, including pancreatic, lung, and ovarian cancers. N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been studied in combination with other chemotherapy agents, such as gemcitabine and cisplatin, and has shown synergistic effects.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3/c17-12-6-10-11(7-13(12)18)16(23)20(15(10)22)8-14(21)19-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDMTJIXKUTLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5161056.png)
![ethyl 6-methyl-4-{2-[2-(4-morpholinyl)-2-oxoethoxy]-1-naphthyl}-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5161068.png)
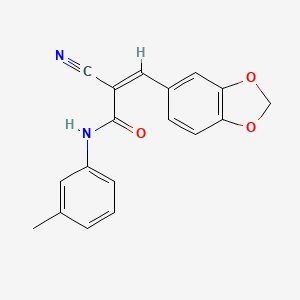
![4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5161086.png)
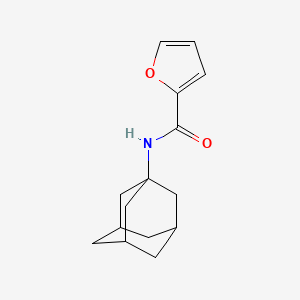
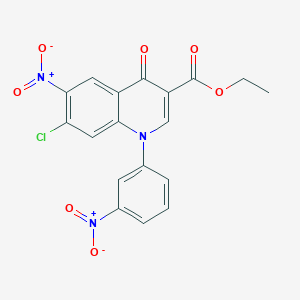
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5161109.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5161115.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5161117.png)
![N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B5161124.png)
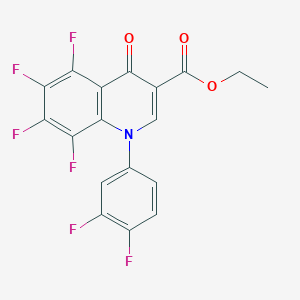
![N~2~-(4-methoxyphenyl)-N~1~-[4-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161155.png)
![3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5161161.png)
